

# what is Alpinetin and its natural sources

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## Compound Focus: Alpinetin

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## Alpinetin Overview and Natural Sources

**Alpinetin** (7-hydroxy-5-methoxyflavanone) is a **natural dihydroflavone**, a subclass of flavonoids [1]. It was first isolated from *Alpinia intermedia* Gagnep. and is recognized for its **low systemic toxicity** [1].

The table below summarizes the primary natural sources of **Alpinetin**, with plants from the **Zingiberaceae** family being the most prominent sources [1].

Plant Source	Family	Part of Plant (if specified)
<i>Alpinia intermedia</i> Gagnep.	Zingiberaceae	-
<i>Alpinia hainanensis</i> K. Schum.	Zingiberaceae	-
<i>Alpinia mutica</i> Roxb.	Zingiberaceae	-
<i>Alpinia pinnanensis</i> T. L. Wu & S. J. Chen	Zingiberaceae	-
<i>Amomum subulatum</i> Roxb. (Cardamom)	Zingiberaceae	Seeds
<i>Boesenbergia rotunda</i> (L.) Mansf.	Zingiberaceae	-
<i>Campomanesia phaea</i> (O.Berg) Landrum	Myrtaceae	-

Plant Source	Family	Part of Plant (if specified)
<i>Carya cathayensis</i> Sarg.	Juglandaceae	-
<i>Dalbergia odorifera</i> T.C.Chen	Fabaceae	-
<i>Mikania micrantha</i> Kunth	Asteraceae	-
<i>Scutellaria barbata</i> D. Don	Lamiaceae	Herb pair (with <i>Oldenlandia diffusa</i> )
<i>Scutellaria indica</i> L.	Lamiaceae	-

**Alpinetin** is also a key component in several **Chinese patent drugs**—such as Jianweizhitong Tablets and Fufangcaodoukou Tincture—traditionally used to treat digestive disorders like epigastric pain and nausea [1].

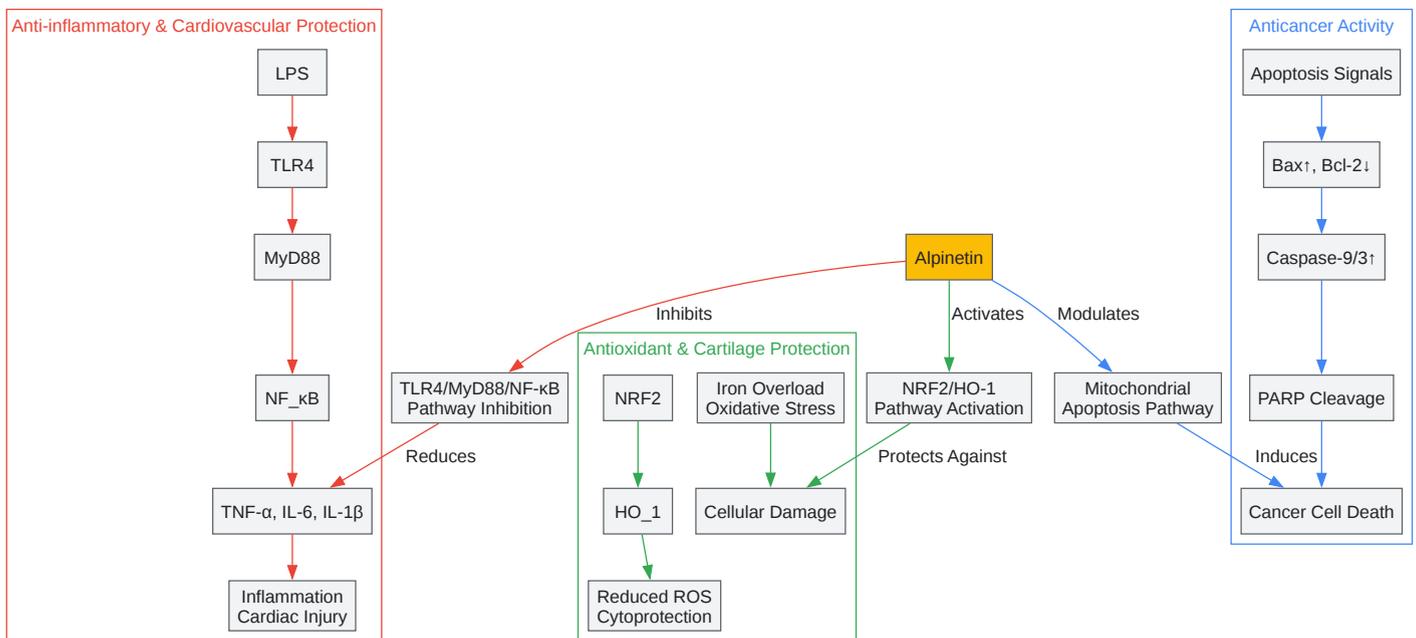
## Key Pharmacological Activities and Mechanisms

**Alpinetin** exhibits a wide range of pharmacological activities by modulating multiple cellular signaling pathways [1] [2]. The table below summarizes its core mechanisms and effects.

Pharmacological Activity	Key Molecular Targets & Mechanisms	Experimental Models/Context
<b>Anti-inflammatory</b>	Inhibits TLR4/MyD88/NF-κB pathway; reduces TNF-α, IL-6, IL-1β [3] [4] [5].	LPS-induced mastitis (mice) [5]; Acute myocardial infarction (rats) [3] [6]; IL-1β-exposed nucleus pulposus cells [4].
<b>Antioxidant</b>	Activates NRF2/HO-1 signaling pathway [7] [8].	Iron overload-related osteoarthritis (mice & chondrocytes) [7] [8].
<b>Anticancer</b>	Induces apoptosis; increases caspase-3/9, PARP, Bax; decreases Bcl-2 [1] [2].	Breast cancer cells (4T1, MCF-7) [1] [2].

Pharmacological Activity	Key Molecular Targets & Mechanisms	Experimental Models/Context
<b>Cardiovascular Protection</b>	Inhibits TLR4/MyD88/NF- $\kappa$ B pathway; reduces infarct size, improves cardiac function, attenuates remodeling [3] [6].	Acute myocardial infarction (rat model) [3] [6].
<b>Hepatoprotective</b>	Inhibits NF- $\kappa$ B/MAPK signaling pathways [1].	Liver injury models [1].
<b>Antimicrobial &amp; Antiviral</b>	Not fully elucidated [2].	<i>Helicobacter pylori</i> ; Respiratory syncytial virus (RSV) [2].

These multifaceted mechanisms are interconnected, as visualized in the following pathway diagram.



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***Alpinetin's** core mechanisms of action involve inhibiting pro-inflammatory TLR4/NF-κB signaling, activating antioxidant NRF2/HO-1 pathway, and inducing mitochondrial apoptosis in cancer cells.*

## Experimental Protocols for Key Activities

For researchers, here are detailed methodologies from seminal studies demonstrating **Alpinetin**'s effects.

## Anti-inflammatory Activity (in vivo)

This protocol is adapted from a study on LPS-induced mastitis in mice [5].

- **Animal Model:** Female BALB/c mice.
- **Induction of Inflammation:** LPS (1  $\mu\text{g}/\mu\text{L}$  dissolved in PBS) was injected through the teat canal into the mammary gland.
- **Treatment:** **Alpinetin** was administered intraperitoneally at 20, 40, or 80 mg/kg, 1 hour before and 12 hours after LPS injection. Control groups received vehicle.
- **Key Outcome Measures:**
  - **Myeloperoxidase (MPO) Activity:** Measured in mammary tissue homogenate to quantify neutrophil infiltration.
  - **Cytokine Levels:** TNF- $\alpha$ , IL-6, and IL-1 $\beta$  concentrations in mammary tissue were measured by ELISA.
  - **Pathway Analysis:** Protein expression of TLR4 and phosphorylation of I $\kappa$ B and NF- $\kappa$ B p65 were analyzed by Western blot.
- **Conclusion:** **Alpinetin** pretreatment significantly inhibited LPS-induced MPO activity and pro-inflammatory cytokine production by suppressing TLR4 and NF- $\kappa$ B pathway activation [5].

## Antioxidant & Cartilage Protection (in vitro & in vivo)

This protocol is based on a 2025 study investigating iron overload-related osteoarthritis [7] [8].

- **In Vitro Model:**
  - **Cells:** Primary mouse chondrocytes.
  - **Induction of Injury:** Treatment with 100  $\mu\text{M}$  Ferric Ammonium Citrate (FAC) to simulate iron overload.
  - **Alpinetin Treatment:** Co-treatment with APT at 5  $\mu\text{M}$  (low) or 10  $\mu\text{M}$  (high) for 48 hours.
  - **Key Assays:**
    - **Cell Viability:** CCK-8 assay.
    - **Apoptosis:** Flow cytometry (Annexin V/PI staining).
    - **Reactive Oxygen Species (ROS):** Detected using fluorescent probe DCFH-DA.
    - **Gene/Protein Expression:** mRNA and protein levels of NRF2 and HO-1 were analyzed by qRT-PCR and Western blot.
- **In Vivo Model:**

- **Animals:** C57BL/6J mice with destabilized medial meniscus (DMM) surgery, combined with iron dextran (ID) injection to induce iron overload osteoarthritis.
- **Treatment:** **Alpinetin** administered daily by gavage at 50 mg/kg (low) or 100 mg/kg (high) for 8 weeks.
- **Key Assessments:**
  - **Cartilage Damage:** Evaluated histologically (OARSI scoring system).
  - **Subchondral Bone:** Analyzed by micro-CT.
- **Conclusion:** **Alpinetin** protected chondrocytes from iron overload-induced damage by reducing apoptosis and ROS accumulation, mediated through the upregulation of the NRF2/HO-1 pathway, and attenuated cartilage damage in mice [7] [8].

## Pharmacokinetics Consideration for Drug Development

A critical point for pharmaceutical applications is that **Alpinetin** undergoes **extensive first-pass glucuronidation**, leading to **poor oral bioavailability** [1]. This is a key challenge that formulation strategies must address for its development as an oral drug.

In summary, **Alpinetin** is a promising multi-target natural product. Its well-documented activity against inflammation, oxidative stress, and cancer, coupled with its low toxicity, makes it a compelling candidate for further therapeutic development.

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